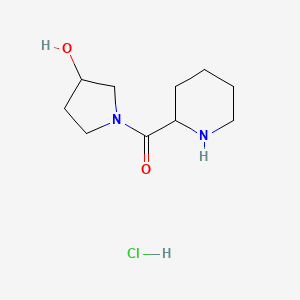

(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride

Description

The compound (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride is a heterocyclic organic molecule featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a piperidine ring at the 2-position. The hydroxyl group on the pyrrolidinyl moiety may enhance hydrogen-bonding capacity, influencing solubility and receptor interactions, while the 2-piperidinyl substituent contributes to stereochemical complexity .

Propriétés

IUPAC Name |

(3-hydroxypyrrolidin-1-yl)-piperidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c13-8-4-6-12(7-8)10(14)9-3-1-2-5-11-9;/h8-9,11,13H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJELZYKJJYVXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone hydrochloride, also known as 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, is a compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and potential applications based on diverse sources of scientific literature.

- Molecular Formula : C10H19ClN2O

- Molecular Weight : Approximately 202.73 g/mol

- Structure : The compound features both piperidine and pyrrolidine rings, which contribute to its unique chemical properties and biological activities.

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving:

- Dopamine Receptors : Potential modulation of dopaminergic pathways may influence mood and behavior.

- Serotonin Receptors : Interactions with serotonin receptors suggest possible applications in mood disorders and anxiety treatment.

Pharmacological Applications

-

Antagonism of Melanin Concentrating Hormone Receptor 1 (MCH-R1) :

- This compound serves as a precursor for synthesizing MCH-R1 antagonists, which have shown promise in treating obesity and metabolic disorders.

- MCH-R1 is a G protein-coupled receptor involved in regulating feeding behaviors and energy expenditure.

-

Potential Neuroprotective Effects :

- Preliminary studies suggest that the compound may exhibit neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on MCH-R1 Antagonists :

A study demonstrated that derivatives synthesized from this compound effectively blocked MCH-R1, leading to reduced food intake and weight loss in animal models. -

Neurotransmitter Interaction Studies :

Research has shown that compounds with similar structures can modulate neurotransmitter release, suggesting that this compound may also influence neurotransmitter levels .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3-Hydroxy-1-pyrrolidinyl)(2-piperidinyl)-methanone HCl | C10H19ClN2O | Hydroxyl group enhances solubility; unique activity profile |

| N-Methyl-3-piperidinyl(1-pyrrolidinyl)methanone | C11H21N2O | Methyl substitution alters receptor binding affinity |

| 4-Piperidino-1-pyrrolidinecarbonitrile | C11H16N2 | Different functional group leads to distinct pharmacological properties |

The table highlights the structural similarities and differences among these compounds, emphasizing how variations can lead to different biological activities.

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The following table summarizes critical parameters of structurally related compounds:

Structural and Functional Analysis

Hydroxyl Group Impact

The hydroxyl group in (3-Hydroxy-1-pyrrolidinyl)(4-piperidinyl)-methanone hydrochloride (CAS 1220039-08-6) distinguishes it from non-hydroxylated analogs like 2-Piperidinyl(1-pyrrolidinyl)-methanone hydrochloride. However, it may also introduce metabolic instability compared to methylated or non-polar analogs like (4-Methylpiperidino)(2-piperidinyl)-methanone hydrochloride .

Ring System Variations

- Quinolinyl vs. Pyrrolidinyl: The quinolinyl group in 3,4-Dihydro-1(2H)-quinolinyl(2-piperidinyl)-methanone hydrochloride introduces aromaticity and planar rigidity, which could enhance binding to flat hydrophobic pockets in enzymes or receptors. This contrasts with the flexible pyrrolidinyl group in the target compound .

- Indolyl Substituents: The indole ring in 2,3-Dihydro-1H-indol-1-yl(2-piperidinyl)-methanone hydrochloride adds a bicyclic aromatic system, likely altering pharmacokinetic properties such as absorption and distribution compared to monocyclic analogs .

Stereochemical Considerations

The 2-piperidinyl position in the target compound creates a chiral center, as seen in (4-Methylpiperidino)(2-piperidinyl)-methanone hydrochloride. Stereochemistry at this position may influence enantioselective interactions with biological targets, such as ion channels or G protein-coupled receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.